molecular formula C20H23N3O2S B2824826 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide CAS No. 2034273-88-4

2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide

Cat. No.: B2824826
CAS No.: 2034273-88-4
M. Wt: 369.48
InChI Key: TUVOVFODEASIAO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide is a complex organic compound that features a combination of benzylsulfanyl, pyrazolyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide typically involves multiple steps:

  • Formation of the Benzylsulfanyl Intermediate

      Starting Materials: Benzyl chloride and sodium sulfide.

      Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to form benzylsulfanyl.

  • Synthesis of the Pyrazolyl Intermediate

      Starting Materials: 3,5-dimethyl-1H-pyrazole and an appropriate alkylating agent.

      Reaction Conditions: The reaction is conducted under basic conditions to form the pyrazolyl intermediate.

  • Coupling with Furan Derivative

      Starting Materials: Furan-2-carboxaldehyde and the pyrazolyl intermediate.

      Reaction Conditions: The reaction is performed in the presence of a suitable catalyst to form the furan-pyrazolyl intermediate.

  • Final Coupling Reaction

      Starting Materials: Benzylsulfanyl intermediate and the furan-pyrazolyl intermediate.

      Reaction Conditions: The final coupling reaction is carried out under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent.

    Anti-inflammatory: Investigation into its anti-inflammatory properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the pyrazolyl and furan groups can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide: Lacks the furan group.

    2-(benzylsulfanyl)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the pyrazolyl group.

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide: Lacks the benzylsulfanyl group.

Uniqueness

The presence of all three functional groups (benzylsulfanyl, pyrazolyl, and furan) in 2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide makes it unique. This combination allows for diverse interactions and reactivity, which can be exploited in various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15-11-16(2)23(22-15)18(19-9-6-10-25-19)12-21-20(24)14-26-13-17-7-4-3-5-8-17/h3-11,18H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOVFODEASIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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